Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

Catalog No.
S13992519
CAS No.
M.F
C4H4LiN3O3
M. Wt
149.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetat...

Product Name

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

IUPAC Name

lithium;2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

Molecular Formula

C4H4LiN3O3

Molecular Weight

149.1 g/mol

InChI

InChI=1S/C4H5N3O3.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9)(H2,5,6,7);/q;+1/p-1

InChI Key

LZDFVACOFQNNFL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C1=NOC(=N1)N)C(=O)[O-]

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a chemical compound characterized by the presence of a lithium ion coordinated with a 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate ligand. This compound belongs to the oxadiazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C4H6N4O3Li, with a molecular weight of approximately 166.12 g/mol. Its structure includes a lithium ion and an oxadiazole ring that contributes to its reactivity and biological properties.

: The compound can undergo electrooxidation processes, leading to the formation of various substituted oxadiazoles under controlled conditions .
  • Substitution Reactions: The presence of amino and acetate groups allows for nucleophilic substitution reactions, which can be utilized in synthesizing more complex molecules .
  • The reactivity of this compound can be attributed to its functional groups, particularly the amino group on the oxadiazole ring, which can engage in hydrogen bonding and nucleophilic attacks.

    Oxadiazole derivatives, including lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, exhibit a wide range of biological activities:

    • Antimicrobial Properties: These compounds have demonstrated antibacterial and antifungal activities .
    • Anticancer Activity: They are known to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II.
    • Anti-inflammatory Effects: Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

    The biological mechanisms often involve the inhibition of key enzymes that are crucial for DNA replication and transcription.

    The synthesis of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be achieved through several methods:

    • Electrochemical Synthesis: Utilizing electrooxidation techniques in acetic acid solvent with lithium perchlorate as a supporting electrolyte has been reported as an efficient method for preparing oxadiazoles .
    • Conventional Organic Synthesis: This involves the reaction of semicarbazide with appropriate aldehydes or carboxylic acids under acidic or basic conditions to form the oxadiazole ring. Subsequent coordination with lithium ions leads to the formation of the final product .
    • Multistep Synthesis: More complex synthetic routes may involve multiple steps where intermediates are formed and subsequently reacted to yield the desired oxadiazole derivative .

    Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has several applications in various fields:

    • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancers.
    • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing pesticides or herbicides.
    • Material Science: Oxadiazoles are also investigated for their use in organic electronics due to their unique electronic properties.

    Studies on lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate have revealed its interactions with several biological targets:

    • Enzyme Inhibition: The compound has been shown to inhibit enzymes like topoisomerase II and histone deacetylases (HDAC), which are critical in cancer biology.
    • Binding Affinity: Research indicates that oxadiazole derivatives can bind effectively to DNA and RNA structures, influencing their stability and function.

    These interactions highlight the potential therapeutic applications of this compound in oncology and infectious disease treatment.

    Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate shares structural similarities with other oxadiazole derivatives. Here are some notable compounds for comparison:

    Compound NameStructure CharacteristicsUnique Features
    Lithium(1+) 2-(1,3,4-Oxadiazol-2-Yl)AcetateContains a lithium ion coordinated with an oxadiazoleExhibits different biological activity profiles
    5-Amino-[1,3,4]Oxadiazole DerivativesVaries in substituents on the oxadiazole ringKnown for broad-spectrum antimicrobial activity
    3-[5-(Phenyl)-1,2,4-Oxadiazol]-Benzoic AcidContains aromatic substitutionsPotential anti-inflammatory properties

    The uniqueness of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate lies in its specific coordination with lithium ions and its distinct amino group position on the oxadiazole ring, which enhances its reactivity and biological profile compared to other similar compounds.

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    149.04126943 g/mol

    Monoisotopic Mass

    149.04126943 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-10-2024

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